2-Fluoro-4-methylaniline CAS 452-80-2 properties
2-Fluoro-4-methylaniline CAS 452-80-2 properties
An In-depth Technical Guide to 2-Fluoro-4-methylaniline (CAS 452-80-2)
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Building Block
2-Fluoro-4-methylaniline, registered under CAS number 452-80-2, is a substituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Also known by synonyms such as 4-Amino-3-fluorotoluene and 2-Fluoro-p-toluidine, this compound's value lies in the unique interplay of its functional groups: a primary amine, a methyl group, and a strategically placed fluorine atom.[2][3] The fluorine atom at the ortho position relative to the amine significantly modulates the molecule's electronic properties and reactivity.[2] This guide provides an in-depth analysis of its properties, reactivity, and applications, offering field-proven insights for researchers and professionals in drug development and material science. Its utility is pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes, where precise molecular architecture is paramount for function.[1]
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is foundational to its effective application in synthesis. The properties of 2-Fluoro-4-methylaniline are well-documented, presenting as a colorless to pale orange or brown liquid under standard conditions.[1][4][5]
Physicochemical Data Summary
The essential physical and chemical identifiers for 2-Fluoro-4-methylaniline are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 452-80-2 | [2] |
| Molecular Formula | C₇H₈FN | [2] |
| Molecular Weight | 125.14 g/mol | [6] |
| Appearance | Colorless to pale yellow/orange liquid | [1][2] |
| Melting Point | 3 °C | [1][4] |
| Boiling Point | 70-71 °C @ 7-9 mmHg (hPa) | [4][5] |
| Density | 1.108 g/cm³ at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.533 | [5][7] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [4][8] |
| Water Solubility | Not miscible | [3][5] |
| SMILES | Cc1ccc(N)c(F)c1 | [7] |
| InChI Key | ZQEXBVHABAJPHJ-UHFFFAOYSA-N | [2] |
Spectroscopic Interpretation: A Validating Signature
The spectroscopic profile of 2-Fluoro-4-methylaniline provides an unambiguous fingerprint for its structural confirmation. While raw spectra are available from various databases, the interpretation of key signals is crucial for quality control and reaction monitoring.[6][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the amine protons (a broad singlet), and the methyl protons (a sharp singlet). The aromatic signals exhibit splitting patterns influenced by both the fluorine and adjacent protons, providing clear evidence of the substitution pattern.
-
¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large coupling constant (¹J C-F).
-
Infrared (IR) Spectroscopy : Key diagnostic peaks include the N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching just above 3000 cm⁻¹, and a strong C-F stretching absorption.[6]
-
Mass Spectrometry (GC-MS) : The electron ionization mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 125, corresponding to the molecular weight of the compound.[6]
Reactivity, Synthetic Pathways, and Field Applications
The synthetic utility of 2-Fluoro-4-methylaniline stems from the reactivity of its primary amine and the influence of the ortho-fluorine substituent. The fluorine atom's high electronegativity enhances the nucleophilicity of the amine group while also altering the regioselectivity of electrophilic aromatic substitution reactions.[2] This makes it a highly valuable building block in medicinal chemistry and materials science.
Key Applications in Synthesis
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[10][11] 2-Fluoro-4-methylaniline serves as a key starting material for fluorinated pharmaceuticals.[1][12]
Notable synthetic applications include:
-
Preparation of Indole Derivatives : It is a precursor in the Leimgruber-Batcho reaction for synthesizing substituted indoles, a common scaffold in pharmacologically active compounds.[2][7]
-
Synthesis of Chiral Amino Alcohols : It has been used to prepare (S)-amino alcohols like 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol, which are valuable chiral building blocks.[2][7]
-
Development of Agrochemicals : The compound is used to create active ingredients for herbicides and pesticides.[1]
-
Advanced Dyes and Pigments : Its structure is integral to producing specialized dyes with enhanced stability and color properties.[1]
Workflow Visualization: Leimgruber-Batcho Indole Synthesis
The following diagram illustrates a generalized workflow for the Leimgruber-Batcho reaction, a common application for 2-Fluoro-4-methylaniline to produce indole precursors. This two-step process involves the formation of an enamine followed by reductive cyclization.
Caption: Generalized workflow for the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Synthesis of 6-chloro-5-fluoroindole
The following protocol is a representative example of the utility of 2-Fluoro-4-methylaniline in heterocyclic synthesis, as cited in its common applications.[2][7]
Objective: To synthesize a substituted indole via the Leimgruber-Batcho reaction.
Materials:
-
2-Fluoro-4-methylaniline (CAS 452-80-2)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Appropriate solvent (e.g., Toluene)
-
Reducing agent (e.g., Palladium on carbon with a hydrogen source)
-
Chlorinating agent (e.g., N-Chlorosuccinimide)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Enamine Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-methylaniline in a suitable solvent like toluene.
-
Add an equimolar amount of dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting aniline is consumed. The formation of the intermediate N'-(2-fluoro-4-methylphenyl)-N,N-dimethylformimidamide is expected.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Reductive Cyclization and Chlorination:
-
The crude enamine intermediate is then subjected to reductive cyclization. The specific conditions can vary, but a common method involves catalytic hydrogenation (e.g., H₂, Pd/C).
-
Following cyclization to form the 5-fluoro-7-methylindole, a chlorinating agent such as N-Chlorosuccinimide (NCS) is introduced to yield the final 6-chloro-5-fluoroindole product.
-
The final product is then purified using standard techniques such as column chromatography to achieve high purity.
-
Self-Validation: Each step of this protocol includes a checkpoint (TLC, GC-MS) to validate the completion of the reaction and the formation of the desired intermediate before proceeding. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) against known standards or expected data.
Safety, Handling, and Storage
As with many aromatic amines, 2-Fluoro-4-methylaniline requires careful handling due to its potential toxicity.[2][4]
Hazard Profile:
-
Toxicity: Acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
Irritation: May cause respiratory irritation, serious eye irritation, and skin irritation.[4]
Handling and Personal Protective Equipment (PPE):
-
Always handle in a well-ventilated area or under a chemical fume hood.[3]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of vapor or mist.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from sources of ignition, heat, sparks, and flame.[3]
Conclusion
2-Fluoro-4-methylaniline (CAS 452-80-2) is a quintessential example of a strategic molecular building block. Its value is derived not just from its constituent parts, but from the synergistic effects of the amine, methyl, and ortho-fluoro substituents. This unique arrangement provides a gateway to a vast array of complex chemical structures, particularly in the realms of pharmaceutical and agrochemical development. For the research scientist, a comprehensive understanding of its physicochemical properties, spectral signatures, and reactivity is essential for leveraging its full synthetic potential in the pursuit of novel and impactful molecular innovations.
References
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Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-methylaniline (CAS 452-80-2). Retrieved from [Link]
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Mit-ivy. (n.d.). China 2-Fluoro-4-methylaniline Manufacturers and Factory, Suppliers. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-4-methylaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-4-methylaniline - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Fluoro-4-methylaniline: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
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Capot Chemical. (2013). material safety data sheet. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Fluoro-4-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309-8359. Retrieved from [Link]
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Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. Retrieved from [Link]
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